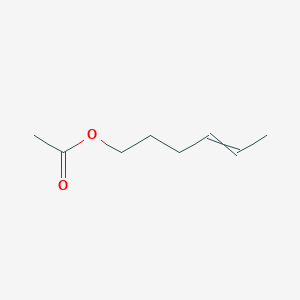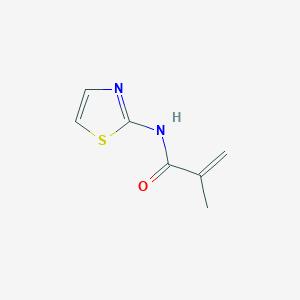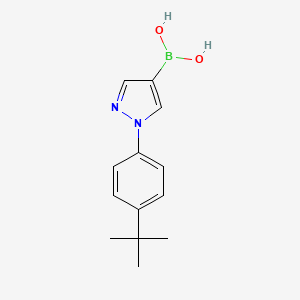
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a base. For instance, the compound can be synthesized by reacting 4-tert-butylphenylboronic acid with 1-bromo-4-(1H-pyrazol-4-yl)benzene in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Suzuki-Miyaura coupling reactions apply. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields the corresponding phenol, while Suzuki-Miyaura coupling reactions result in the formation of biaryl compounds .
Applications De Recherche Scientifique
(1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The tert-butyl group and pyrazole ring may also influence the compound’s reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrazole ring.
1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyridine ring instead of a boronic acid group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl derivatives.
Uniqueness
The unique combination of the tert-butyl group, pyrazole ring, and boronic acid group in (1-(4-(tert-Butyl)phenyl)-1H-pyrazol-4-yl)boronic acid makes it particularly versatile in organic synthesis.
Propriétés
Formule moléculaire |
C13H17BN2O2 |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
[1-(4-tert-butylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(8-15-16)14(17)18/h4-9,17-18H,1-3H3 |
Clé InChI |
DMCTXUUXWJDTRB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
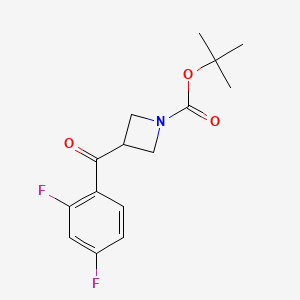
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
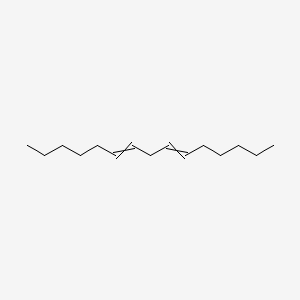

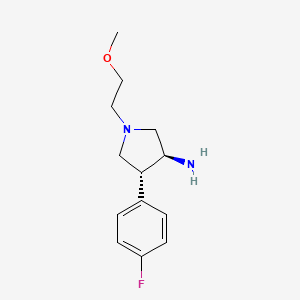
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)

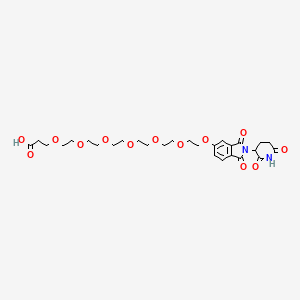
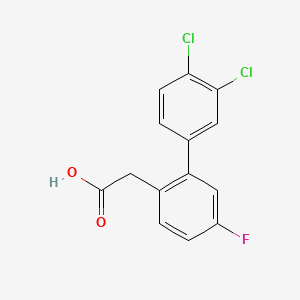

![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
